molecular formula C6H9N3O2 B12819117 4-acetyl-2-amino-3-methyl-4H-imidazol-5-one

4-acetyl-2-amino-3-methyl-4H-imidazol-5-one

Cat. No.: B12819117
M. Wt: 155.15 g/mol
InChI Key: HNQGPOSVJRUACP-UHFFFAOYSA-N
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Description

4-acetyl-2-amino-3-methyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is significant due to its diverse applications in medicinal chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-amino-3-methyl-4H-imidazol-5-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones with amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods

Industrial production methods for imidazol-4-ones, including this compound, often involve large-scale oxidative condensation reactions. These methods are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-amino-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include diketones from oxidation, alcohols from reduction, and various substituted imidazoles from nucleophilic substitution .

Scientific Research Applications

4-acetyl-2-amino-3-methyl-4H-imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-2-amino-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with nucleic acids, and participate in signaling pathways. These interactions are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazol-4-ones and imidazol-2-ones, which share the imidazole ring structure but differ in the position of the carbonyl group and substituents .

Uniqueness

4-acetyl-2-amino-3-methyl-4H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-acetyl-2-amino-3-methyl-4H-imidazol-5-one

InChI

InChI=1S/C6H9N3O2/c1-3(10)4-5(11)8-6(7)9(4)2/h4H,1-2H3,(H2,7,8,11)

InChI Key

HNQGPOSVJRUACP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)N=C(N1C)N

Origin of Product

United States

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